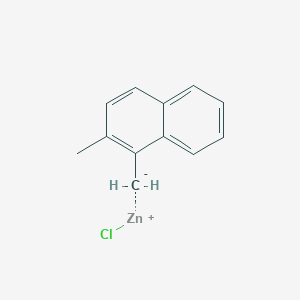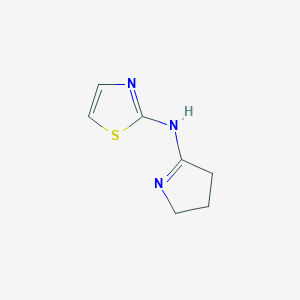
(3-Ethoxy-4,5-difluorophenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-ethoxy-4,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound features an ethoxy group and two fluorine atoms on a phenyl ring, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-ethoxy-4,5-difluorophenyl)magnesium bromide typically involves the reaction of 3-ethoxy-4,5-difluorobromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically, the reaction is initiated at room temperature and may be heated to reflux to ensure complete reaction.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with efficient stirring and temperature control.
Purity: Ensuring high purity of starting materials and solvents to avoid side reactions.
Safety: Implementing safety measures to handle the highly reactive and potentially hazardous nature of Grignard reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(3-ethoxy-4,5-difluorophenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF or diethyl ether are typically used.
Temperature: Reactions are often carried out at low to moderate temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Resulting from halogen-metal exchange or coupling reactions.
Applications De Recherche Scientifique
(3-ethoxy-4,5-difluorophenyl)magnesium bromide has numerous applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Agricultural Chemistry: Involved in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (3-ethoxy-4,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The ethoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the reagent. The molecular targets include carbonyl groups, halides, and other electrophilic sites, facilitating the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the ethoxy and fluorine substituents.
4-Fluorophenylmagnesium Bromide: Contains a single fluorine atom on the phenyl ring.
3-Methoxyphenylmagnesium Bromide: Features a methoxy group instead of an ethoxy group.
Uniqueness
(3-ethoxy-4,5-difluorophenyl)magnesium bromide is unique due to the presence of both ethoxy and fluorine substituents, which can enhance its reactivity and selectivity in certain reactions. The combination of these substituents allows for the fine-tuning of the reagent’s properties, making it valuable in specific synthetic applications.
Propriétés
Formule moléculaire |
C8H7BrF2MgO |
|---|---|
Poids moléculaire |
261.35 g/mol |
Nom IUPAC |
magnesium;1-ethoxy-2,3-difluorobenzene-5-ide;bromide |
InChI |
InChI=1S/C8H7F2O.BrH.Mg/c1-2-11-7-5-3-4-6(9)8(7)10;;/h4-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VNLJVQYMCUCGFL-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


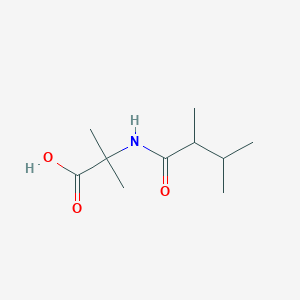
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)


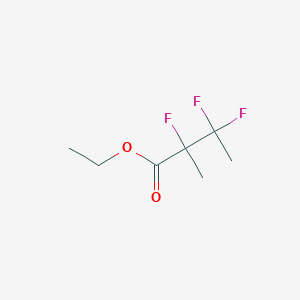
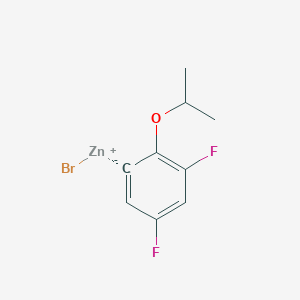
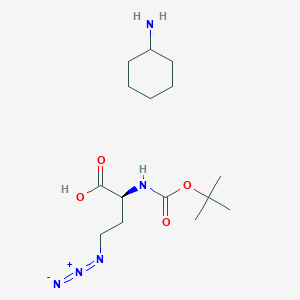
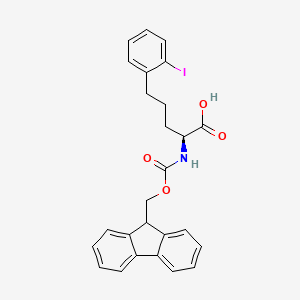
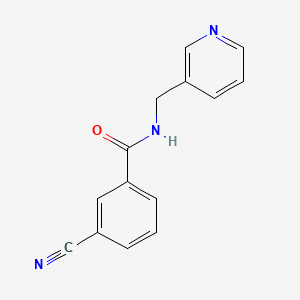
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
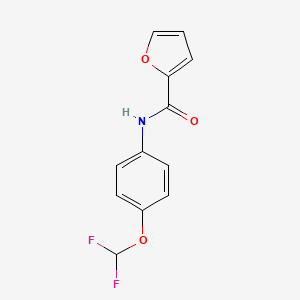
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
